molecular formula C11H12O4 B13437838 3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B13437838
M. Wt: 208.21 g/mol
InChI Key: HJPUXZKJTVQHCD-UHFFFAOYSA-N
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Description

3-Hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a bicyclic ketone derivative featuring a hydroxyl group at position 3 and methoxy groups at positions 5 and 6. This compound is synthesized via base-catalyzed condensation reactions, such as Claisen-Schmidt or Knoevenagel condensation, between substituted indanones and aldehydes . Its structural framework is common in medicinal chemistry, particularly in the design of neuroactive and antioxidant molecules.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

3-hydroxy-5,6-dimethoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H12O4/c1-14-10-3-6-7(4-11(10)15-2)9(13)5-8(6)12/h3-4,8,12H,5H2,1-2H3

InChI Key

HJPUXZKJTVQHCD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=O)CC(C2=C1)O)OC

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Intramolecular Annulation

A highly efficient and mild method for synthesizing 3-hydroxy-1-indanones involves copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde derivatives. This method was reported by Hong Liu et al. (2018), where simple 2-ethynylbenzaldehydes bearing substituents can be cyclized to 3-hydroxy-1-indanones in good to excellent yields under copper catalysis. The reaction proceeds under mild conditions, avoiding harsh reagents or high temperatures, making it suitable for sensitive functional groups such as methoxy substituents at the 5 and 6 positions.

  • Reaction conditions: Copper catalyst, intramolecular cyclization of 2-ethynylbenzaldehyde derivatives
  • Yield: Good to excellent
  • Advantages: Mild conditions, broad substrate scope, high efficiency

This method can be adapted by using 2-ethynylbenzaldehyde precursors with methoxy groups at the 5 and 6 positions to yield 3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one.

Cyclization of 3-Arylpropionic Acids and Related Precursors

Older and classical methods for 1-indanone synthesis involve cyclization of 3-arylpropionic acids or their derivatives under acidic or Lewis acid catalysis. For example, cyclization of 3-(2-bromophenyl)propionic acid with n-butyllithium or Lewis acids like terbium triflate (Tb(OTf)3) can produce substituted 1-indanones in moderate to good yields. Methoxy-substituted aromatic rings can be accommodated, allowing synthesis of 5,6-dimethoxy derivatives.

  • Catalysts: Lewis acids (Tb(OTf)3, Bi(NTf2)3), strong acids (H2SO4)
  • Conditions: Elevated temperatures (up to 250 °C), inert atmosphere
  • Yields: Up to 74% in optimized cases

This method is less mild but useful for constructing the indanone core with substitutions on the aromatic ring.

Method Starting Materials Catalyst/Conditions Yield (%) Notes
Cu-Catalyzed Intramolecular Annulation 2-Ethynyl-5,6-dimethoxybenzaldehyde Cu catalyst, mild conditions 70–90 Efficient, mild, suitable for sensitive methoxy groups; yields vary with substrate
Base-Catalyzed Aldol Condensation 5,6-Dimethoxy-1-indanone + aldehydes KOH in water, 25–30 °C, 3 h 92–98 High purity products; simple isolation; broad applicability
Acid-Catalyzed Condensation 5,6-Dimethoxy-1-indanone + aldehydes p-Toluene sulfonic acid, reflux 95.8 Reflux in toluene for 6 h; good yields; requires workup with sodium carbonate solution
Lewis Acid Cyclization 3-(2-Bromophenyl)propionic acid derivatives Tb(OTf)3, 250 °C Up to 74 High temperature; suitable for aromatic substitutions including methoxy groups

The synthesized this compound and related derivatives have been characterized by:

The preparation of this compound is efficiently achieved by:

  • Copper-catalyzed intramolecular annulation of appropriately substituted 2-ethynylbenzaldehydes, providing a mild and high-yielding route.
  • Base- or acid-catalyzed condensation of 5,6-dimethoxy-1-indanone with aldehydes under mild to reflux conditions, yielding substituted indanones with good to excellent yields.
  • Classical cyclization of 3-arylpropionic acids under Lewis acid catalysis for core construction with aromatic substitutions.

These methods offer flexibility depending on available starting materials and desired reaction conditions, with extensive analytical data supporting the purity and structure of the products. The copper-catalyzed approach is particularly promising for sensitive functional groups and scalable synthesis.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of indanone derivatives are highly sensitive to substituent patterns. Below is a comparative analysis of key analogs (Table 1):

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Predicted logP Key Features
3-Hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one 3-OH, 5,6-OCH3 238.24 ~1.5 High polarity, antioxidant potential
Donepezil (2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-...) 2-(Benzylpiperidinylmethyl) 415.49 ~3.8 AChE inhibitor; FDA-approved for Alzheimer’s
5,6-Difluoro-2,3-dihydro-1H-inden-1-one 5,6-F 168.14 ~2.0 Enhanced metabolic stability
2-Benzylidene-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (3a–c) 2-Arylidene Varies ~2.5 Anticonvulsant activity
5-Chloro-2,3-dihydro-1H-inden-1-one 5-Cl 166.60 ~2.2 Intermediate in pesticide synthesis

Stability and Reactivity

  • The hydroxyl group in 3-hydroxy-5,6-dimethoxy-... increases susceptibility to oxidation compared to methoxy or halogenated analogs.
  • Methoxy groups at positions 5 and 6 are conserved in active compounds (e.g., donepezil), suggesting their role in π-stacking or hydrophobic interactions with biological targets .

Biological Activity

3-Hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the class of indanone derivatives. Its unique structure, characterized by a hydroxyl group and two methoxy groups attached to a dihydroindene framework, contributes to its significant biological activities. The molecular formula is C₁₁H₁₂O₄, with a molecular weight of approximately 208.21 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activity. For example, it has been shown to induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The mechanism appears to involve the enhancement of caspase-3 activity and morphological changes at low concentrations .

Table 1: Summary of Anticancer Activity

Cell LineConcentration (μM)Effect on ApoptosisCaspase-3 Activity
MDA-MB-2311.0Induced morphological changes1.33–1.57 times increase at 10.0
HepG2Not specifiedSignificant reduction in viabilityNot reported

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial and fungal strains. Studies report that it exhibits effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against species like Candida albicans.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0195 mg/mL
Candida albicans0.0048 mg/mL

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. For instance, it may inhibit acetylcholinesterase activity in the context of neurodegenerative diseases like Alzheimer's, thereby increasing acetylcholine levels and improving cholinergic function .

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including Michael addition reactions and other organic transformations involving nucleophiles such as piperidine or morpholine. These synthetic pathways not only facilitate the production of the compound but also allow for the derivatization to enhance its biological activity.

Table 3: Synthetic Methods Overview

MethodDescription
Michael AdditionReaction with nucleophiles to form derivatives
OxidationHydroxy group oxidation to carbonyl
ReductionFormation of dihydro derivatives

Case Study 1: Anticancer Efficacy

A study focusing on the effects of this compound on MDA-MB-231 breast cancer cells demonstrated significant apoptotic effects at concentrations as low as 1 μM. The study highlighted the compound's potential as a lead molecule for developing new anticancer agents.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of this compound against various pathogens. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent in clinical settings.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the indanone core. For methoxy group introduction, Friedel-Crafts alkylation or electrophilic substitution using methoxy precursors (e.g., methylating agents like dimethyl sulfate) under acidic catalysis is common. Hydroxylation at the 3-position can be achieved via selective oxidation or reduction of ketone intermediates. For example, reduction of a precursor ketone using sodium borohydride (NaBH₄) in methanol at 0–5°C minimizes side reactions, while LiAlH₄ may be used for sterically hindered substrates . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials.

Q. How should researchers characterize the substitution pattern of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : The ¹H NMR spectrum will show singlet peaks for methoxy groups (δ 3.70–3.85 ppm) and a downfield-shifted hydroxyl proton (δ 5.20–5.50 ppm, broad). The dihydroindenone ring protons (H-2 and H-3) appear as doublets of doublets (δ 2.50–3.10 ppm) due to coupling with adjacent hydrogens.
  • IR : A strong carbonyl stretch (C=O) near 1680–1700 cm⁻¹ confirms the ketone, while O–H stretches (3200–3400 cm⁻¹) indicate the hydroxyl group.
  • MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ at m/z 224.0947 (C₁₁H₁₂O₄). Discrepancies in fragmentation patterns may indicate incomplete reduction or oxidation steps .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in stereochemical assignments for this compound derivatives?

  • Methodological Answer : Conflicting NMR (e.g., NOE correlations) and X-ray crystallography data require cross-validation:

  • X-ray Crystallography : Single-crystal diffraction provides unambiguous stereochemical confirmation. For example, a study on (E)-2-(3,4-dimethoxybenzylidene) derivatives revealed planar geometry at the ketone group, stabilizing the trans-dihydro configuration .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimal geometries and compare simulated NMR shifts with experimental data to validate assignments .

Q. How can researchers optimize regioselectivity during methoxy group installation on the indanone core?

  • Methodological Answer :

  • Directing Groups : Temporarily introducing electron-withdrawing groups (e.g., nitro) at the 5-position directs methoxy substitution to the 6-position. Subsequent reduction removes the directing group .
  • Protection/Deprotection : Protecting the hydroxyl group with acetyl or TBS ethers prevents undesired side reactions during methoxy installation. For example, acetyl protection of 3-hydroxy indanone allows selective methoxylation at 5,6-positions using BF₃·Et₂O as a Lewis acid catalyst .

Q. What in vitro assays are recommended to evaluate the anti-inflammatory potential of this compound?

  • Methodological Answer :

  • COX-2 Inhibition : Use a cyclooxygenase-2 (COX-2) inhibition assay with celecoxib as a positive control. Measure IC₅₀ values via fluorescence-based kits (e.g., Cayman Chemical) .
  • NF-κB Luciferase Reporter Assay : Transfect RAW 264.7 macrophages with an NF-κB luciferase plasmid. Treat cells with LPS to induce inflammation and quantify luciferase activity post-treatment to assess NF-κB pathway suppression .
  • Cytokine Profiling : ELISA quantification of TNF-α and IL-6 in cell supernatants validates anti-inflammatory activity. Include dexamethasone as a reference compound .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for this compound analogs?

  • Methodological Answer : Conflicting bioactivity results often stem from variations in assay conditions:

  • Solubility Effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity. Pre-solubilize compounds in PBS with 10% β-cyclodextrin for hydrophobic analogs .
  • Cell Line Variability : Compare results across multiple cell lines (e.g., THP-1 vs. RAW 264.7 macrophages) to identify cell-specific responses.
  • Metabolic Stability : Perform hepatic microsomal stability assays (e.g., human liver microsomes + NADPH) to assess whether rapid degradation explains false-negative results .

Method Optimization

Q. What chromatographic techniques improve the separation of this compound from byproducts?

  • Methodological Answer :

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B). A 20–50% B gradient over 30 minutes resolves the target compound (retention time ~12–14 minutes) from diastereomers .
  • Prep-TLC : For small-scale purification, silica gel TLC plates (ethyl acetate/hexane 3:7) provide baseline separation (Rf ~0.35) .

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